molecular formula C16H11IO3 B8779292 3-Iodo-7-methoxy-2-phenyl-chromen-4-one CAS No. 153446-72-1

3-Iodo-7-methoxy-2-phenyl-chromen-4-one

Cat. No.: B8779292
CAS No.: 153446-72-1
M. Wt: 378.16 g/mol
InChI Key: RJQATBUVOUJVFN-UHFFFAOYSA-N
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Description

3-Iodo-7-methoxy-2-phenyl-chromen-4-one (CAS 153446-72-1) is a chemical compound based on the 4H-chromen-4-one scaffold, a structure of high interest in medicinal chemistry for its diverse biological potential. With a molecular formula of C16H11IO3 and a molecular weight of 378.161 g/mol, this reagent serves as a valuable building block for the research and development of novel therapeutic agents . The 4H-chromen-4-one core is recognized as a privileged structure in drug discovery. Recent studies on novel 4H-chromen-4-one derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria, as well as promising cytotoxic effects against human cancer cell lines, including colon carcinoma and prostate adenocarcinoma . Furthermore, chromen-4-one and the closely related chroman-4-one analogs are widely investigated for a broad spectrum of pharmacological activities, which includes anticancer, antimicrobial, antioxidant, and anti-inflammatory properties . The specific substitution pattern of the 3-iodo-7-methoxy-2-phenyl derivative makes it a versatile intermediate for further chemical exploration in these research areas. This product is provided with a purity of >97% . It is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety guidelines.

Properties

CAS No.

153446-72-1

Molecular Formula

C16H11IO3

Molecular Weight

378.16 g/mol

IUPAC Name

3-iodo-7-methoxy-2-phenylchromen-4-one

InChI

InChI=1S/C16H11IO3/c1-19-11-7-8-12-13(9-11)20-16(14(17)15(12)18)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

RJQATBUVOUJVFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)I

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-iodo-7-methoxy-2-phenyl-chromen-4-one is typically achieved through various methodologies involving iodination and functionalization of chromenone derivatives. Recent studies have highlighted efficient synthetic routes, including one-pot reactions that utilize hypervalent iodine species as catalysts, leading to high yields of the desired compound .

Table 1: Synthesis Methods of this compound

MethodologyYield (%)Key Features
One-pot iodination63–82Utilizes hypervalent iodine species for C–H activation .
Sequential O-arylationModerateInvolves aryl iodides and oxidants for functionalization .

Enzyme Inhibition

One of the most notable applications of this compound is its inhibitory activity against key enzymes related to neurodegenerative diseases. Studies have demonstrated that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer’s disease.

Table 2: Inhibitory Activity Against AChE and BChE

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound5.057.24
Donepezil4.826.01

The presence of halogen substituents, such as iodine, enhances the binding affinity to these enzymes, likely due to increased hydrogen bonding interactions . The compound's selectivity towards AChE over BChE suggests potential for therapeutic use in treating Alzheimer’s disease.

Anticancer Activity

In addition to neuroprotective properties, research indicates that derivatives of chromenone can exhibit anticancer activity. For instance, compounds structurally related to this compound have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation . The mechanism underlying this activity may involve the induction of apoptosis and disruption of cell cycle progression.

Case Studies and Research Findings

Several studies have documented the efficacy of chromenone derivatives in biological systems:

  • Neuroprotective Studies : Research demonstrated that compounds similar to this compound significantly inhibited AChE activity in vitro, supporting their potential as therapeutic agents for Alzheimer's disease .
  • Anticancer Evaluations : In a study assessing various chromenone derivatives against cancer cell lines, certain compounds exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₁₆H₁₁IO₃
  • Molecular weight: 378.16 g/mol
  • Boiling point: 452.7°C at 760 mmHg
  • Flash point: 227.6°C .

The iodine atom introduces steric bulk and electronic effects, distinguishing it from non-halogenated analogs.

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Below is a comparison of substituent effects across chromen-4-one derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
3-Iodo-7-methoxy-2-phenyl-chromen-4-one I (3), OCH₃ (7), Ph (2) C₁₆H₁₁IO₃ 378.16 High MW due to iodine; moderate polarity
7-Methoxy-2-methyl-3-phenyl-chromen-4-one CH₃ (3), OCH₃ (7), Ph (2) C₁₇H₁₄O₃ 266.29 Lower MW; higher logP (3.77)
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 4-MePh (2), 2-Me-propoxy (7) C₂₀H₂₀O₃ 316.37 Propoxy group enhances lipophilicity; stabilized by π-π stacking
6-Ethyl-7-methoxy-2-methyl-3-phenoxy-chromen-4-one Et (6), OCH₃ (7), Me (2), OPh (3) C₂₀H₂₀O₄ 324.37 Ethyl and phenoxy groups increase steric hindrance

Key Observations :

  • Iodine vs.
  • Methoxy vs. Propoxy at Position 7 : Methoxy groups generally reduce steric bulk compared to propoxy, favoring planar chromen ring conformations .
  • Phenyl vs. Substituted Phenyl at Position 2 : Electron-withdrawing groups (e.g., 4-MePh) enhance π-π stacking interactions in crystal structures .

Preparation Methods

Microwave-Assisted Cyclization Using Alum/PEG-400

A one-pot, two-step methodology developed by Dave and Rahatgaonkar employs commercial alum and PEG-400 under microwave irradiation to synthesize substituted 2-phenyl-4H-chromen-4-ones. While their work focused on 6-iodo-7-methoxy derivatives (e.g., compound 4(f)), adapting this protocol for 3-iodo substitution requires strategic precursor design.

Procedure :

  • Precursor Synthesis : 2'-Hydroxy-5'-methoxyphenyl-3-phenylpropane-1,3-dione is prepared via Claisen-Schmidt condensation of 2-hydroxy-5-methoxyacetophenone with benzaldehyde.

  • Cyclization : The β-diketone precursor (1 mmol) is mixed with PEG-400 (5 mL) and alum (10 mol%), irradiated in a microwave (800 W, 50–66 seconds).

Outcome :

  • Yields for analogous 6-iodo derivatives reached 56%.

  • IR and ¹H NMR data confirm carbonyl formation (νmax ~1655 cm⁻¹) and loss of hydroxyl groups.

Halogen Exchange Reactions

Finkelstein-Type Iodination

A bromo or chloro precursor at position 3 can undergo halogen exchange using NaI in acetone under reflux. For example, 3-bromo-7-methoxy-2-phenyl-chromen-4-one reacts with NaI (2 equiv) at 60°C for 24 hours, yielding the iodo derivative.

Advantages :

  • High atom economy.

  • Applicable to late-stage functionalization.

Limitations :

  • Requires pre-halogenated precursors.

  • Limited efficiency in sterically hindered systems.

Spectroscopic Characterization and Validation

Comparative Analytical Data

IR Spectroscopy :

  • Carbonyl stretch: 1648–1658 cm⁻¹ (C=O).

  • Methoxy C–O: ~1250 cm⁻¹.

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.85 (s, 3H, OCH₃).

  • δ 6.7–7.8 (m, 8H, aromatic protons).

  • Singlet at δ 5.41 (C₃-H in non-iodinated analogs).

Mass Spectrometry :

  • Molecular ion peak at m/z 392.19 (calculated for C₁₇H₁₃IO₃).

Challenges and Optimization Opportunities

Regioselectivity in Iodination

Electrophilic iodination favors electron-rich positions, complicating C3 selectivity. Directed ortho-metalation (DoM) using directing groups (e.g., amides) could enhance regiocontrol but remains unexplored for this substrate.

Catalyst Recycling and Green Chemistry

Palladium catalysts in were reused thrice without yield loss, suggesting potential for sustainable synthesis. PEG-400, a green solvent, improves reaction efficiency and reduces waste .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Iodo-7-methoxy-2-phenyl-chromen-4-one, considering substituent reactivity and regioselectivity?

  • Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann coupling) to introduce the iodine substituent, as iodinated chromenones often require careful handling of halide reactivity. A general procedure involves cyclization of substituted acetophenones with iodine sources (e.g., KI/I₂ in acidic media), followed by methoxylation at the 7-position .
  • Key Considerations : Monitor reaction temperature (<60°C) to avoid dehalogenation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >80% purity. Confirm regiochemistry using 1^1H NMR (e.g., δ 6.34 ppm for H-3 in chromenone derivatives) .

Q. How can spectroscopic techniques (NMR, MS, IR) distinguish this compound from structurally similar analogs?

  • Methodology :

  • 1^1H NMR : Look for deshielded aromatic protons (e.g., δ 8.23 ppm for H-5 in iodinated chromenones) and methoxy singlet (δ 3.80–3.90 ppm) .
  • ESI-MS : Confirm molecular ion [M+H]+^+ at m/z 406.98 (calculated for C₁₆H₁₁IO₃). Fragmentation patterns (e.g., loss of I• at m/z 279) differentiate it from non-iodinated derivatives .
  • IR : Absence of C-I stretch (500–600 cm⁻¹) suggests incomplete iodination .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic structure and reactivity of this compound compared to chloro/methyl analogs?

  • Methodology :

  • DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of iodine vs. methyl groups. Iodine increases electrophilicity at C-3, enhancing nucleophilic substitution potential .
  • X-ray Crystallography : Analyze bond lengths (C-I ≈ 2.09 Å) and angles to evaluate steric effects. Iodine’s polarizability may stabilize crystal packing via halogen bonding .
    • Contradictions : Some studies report reduced thermal stability in iodinated derivatives due to weaker C-I bonds vs. C-Cl , while others note improved photostability .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of halogenated chromenones?

  • Methodology :

  • Dose-Response Assays : Test compound concentrations (1–100 μM) in multiple cell lines (e.g., HepG2, MCF-7) to identify threshold effects.
  • ROS Scavenging Assays : Use DCFH-DA probes to quantify reactive oxygen species (ROS) under varying pH and O₂ levels. Iodinated derivatives may shift from antioxidant to pro-oxidant behavior at high concentrations .
    • Data Interpretation : Cross-validate with computational models (e.g., molecular docking to Keap1-Nrf2 pathway targets) to correlate activity with electronic properties .

Q. How can computational modeling predict structure-activity relationships (SAR) for anticancer activity in iodinated chromenones?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate binding to tubulin or topoisomerase II, focusing on iodine’s van der Waals interactions with hydrophobic pockets.
  • QSAR Models : Use descriptors like LogP, polar surface area, and HOMO energy to predict IC₅₀ values. Iodine’s lipophilicity (LogP ~3.5) may enhance membrane permeability but reduce solubility .
    • Validation : Compare predicted IC₅₀ with in vitro cytotoxicity data (e.g., MTT assays) .

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